molecular formula C15H15N3O4S B11430751 N-(4-methoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(4-methoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11430751
M. Wt: 333.4 g/mol
InChI Key: LDOLTXARIVPMOM-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a sulfonamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a benzodiazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
  • N-(4-Methoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Uniqueness

N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C15H15N3O4S/c1-9-7-12-13(17-15(19)16-12)8-14(9)23(20,21)18-10-3-5-11(22-2)6-4-10/h3-8,18H,1-2H3,(H2,16,17,19)

InChI Key

LDOLTXARIVPMOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)OC)NC(=O)N2

Origin of Product

United States

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